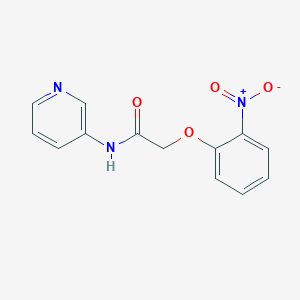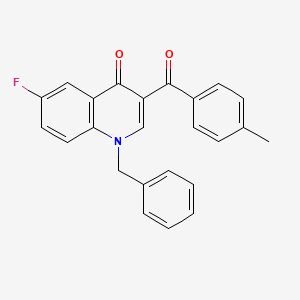
1-benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4(1H)-one, also known as BFQ, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. BFQ has been extensively studied for its potential applications in cancer therapy and other diseases related to DNA damage.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Crystal Structure Analysis : The synthesis and structural characterization of quinoxaline derivatives, including 1-benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4(1H)-one, involve various techniques such as single crystal X-ray diffraction and DFT calculations. These compounds are significant for pharmaceutical and industrial applications (Abad et al., 2021).
Pharmaceutical Research
Antagonist and Agonist Properties : Research indicates that certain quinoxaline derivatives act as antagonists and agonists through the GABAA/benzodiazepine receptor, highlighting their potential in neurological and psychiatric medication development (Tenbrink et al., 1994).
Antimicrobial Activity : Some novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring have been synthesized and evaluated for antimicrobial activity, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Yurttaş et al., 2020).
Catalysis and Material Science
- Catalytic Applications : In material science, quinoline derivatives are used in the preparation of ruthenium catalysts for ketone reduction, signifying their importance in chemical synthesis and industrial processes (Facchetti et al., 2016).
Antitumor and Anticancer Research
Antitumor Properties : Research on fluorinated benzothiazoles, closely related to quinoline derivatives, has shown potent in vitro cytotoxicity in specific human cell lines, indicating their potential in cancer treatment (Hutchinson et al., 2001).
Anticancer Activity of Silver Complexes : Silver(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups have been synthesized and show promising anticancer activity in vitro, suggesting their application in oncology (Luo et al., 2021).
Other Applications
Photochromic Properties : Some quinolin-4(1H)-ones exhibit photochromic properties under anaerobic conditions, which could be useful in developing new materials for optical devices (Larina et al., 2010).
Fluorescent Probes Development : Derivatives of 2-phenylbenzo[g]quinoxaline have been explored as viscosity-sensitive fluorescent probes, which can be applied in biological and chemical sensing technologies (Wang et al., 2009).
Eigenschaften
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-7-9-18(10-8-16)23(27)21-15-26(14-17-5-3-2-4-6-17)22-12-11-19(25)13-20(22)24(21)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHSHGCLBPMPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2979944.png)
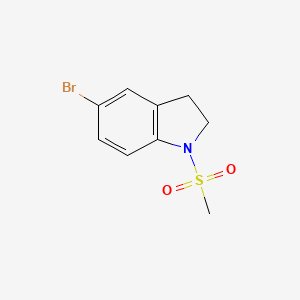
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2979948.png)
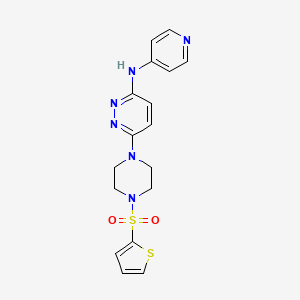
![11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one](/img/structure/B2979952.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2979953.png)
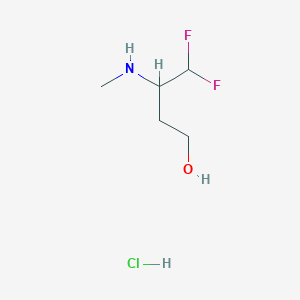
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2979956.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)
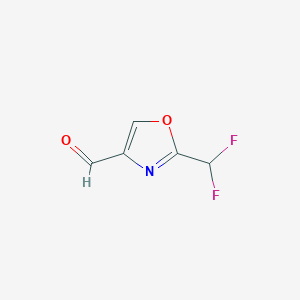
![methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2979960.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2979961.png)
